molecular formula C15H13FO4 B6380265 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% CAS No. 1261949-43-2

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95%

Cat. No. B6380265
CAS RN: 1261949-43-2
M. Wt: 276.26 g/mol
InChI Key: YRRHSXOYNKOHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol (FMCPMP) is an organic compound belonging to the class of phenols. It is a white, crystalline solid with a melting point of 122-124°C and a molecular weight of 259.26 g/mol. FMCPMP is used in various scientific research applications, such as in the synthesis of other compounds, as a catalyst, and as a reagent for biochemical and physiological studies. In

Scientific Research Applications

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is used in various scientific research applications, such as in the synthesis of other compounds, as a catalyst, and as a reagent for biochemical and physiological studies. It has been used as a precursor in the synthesis of various compounds, such as 3-fluoro-4-methoxybenzaldehydes, 4-methoxy-3-fluorobenzyl alcohols, and 4-methoxy-3-fluorobenzyl bromides. It has also been used as a catalyst for the synthesis of fluorinated molecules, such as 3-fluoro-4-methoxybenzoic acid and 3-fluoro-4-methoxybenzyl alcohol. Additionally, 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been used as a reagent for biochemical and physiological studies, such as in the study of the effects of 3-fluoro-4-methoxybenzoic acid on the human body.

Mechanism of Action

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% acts as a reagent in biochemical and physiological studies. It has been used to study the effects of 3-fluoro-4-methoxybenzoic acid on the human body. The mechanism of action of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is not fully understood, but it is thought to act as a prodrug, which is converted to 3-fluoro-4-methoxybenzoic acid in the body. This compound then binds to and inhibits the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Inhibition of cyclooxygenase leads to reduced levels of prostaglandins, which in turn leads to reduced inflammation and pain.
Biochemical and Physiological Effects
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been used to study the effects of 3-fluoro-4-methoxybenzoic acid on the human body. The compound has been found to reduce inflammation and pain by inhibiting the enzyme cyclooxygenase and thus reducing the production of prostaglandins. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In animal studies, 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been found to reduce the production of nitric oxide and reactive oxygen species, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is a relatively cheap and easy to obtain compound, and it is stable and non-toxic. Additionally, it is soluble in a variety of solvents, making it easy to use in various applications. However, 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% also has some limitations. It is not water soluble, which makes it difficult to use in aqueous solutions. Additionally, it is slow to react, which can limit its usefulness in some applications.

Future Directions

For 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% research include developing new synthesis methods, exploring new applications in the synthesis of other compounds, and investigating its potential as a therapeutic agent. Additionally, further research into the mechanism of action of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% and its effects on biochemical and physiological processes is needed. Finally, further research into the advantages and limitations of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% for laboratory experiments could lead to improved protocols for its use.

Synthesis Methods

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% can be synthesized through a two-step reaction involving the reaction of 4-methoxycarbonylphenol with 3-fluorobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-methoxyphenol. The first reaction is carried out at room temperature in an inert atmosphere, while the second reaction is conducted at higher temperatures (50-60°C) in a solvent such as dichloromethane. The overall yield of the reaction is typically greater than 95%.

properties

IUPAC Name

methyl 2-fluoro-4-(3-hydroxy-4-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-14-6-4-10(8-13(14)17)9-3-5-11(12(16)7-9)15(18)20-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRHSXOYNKOHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685725
Record name Methyl 3-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol

CAS RN

1261949-43-2
Record name Methyl 3-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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